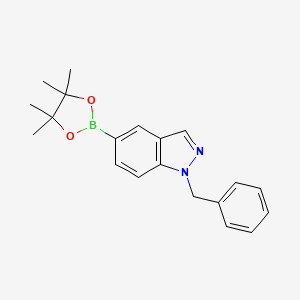
4-bromo-1-butyl-3-(ethoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-butyl-3-(ethoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research. This compound is a pyrazole derivative that has been synthesized using various methods. The compound has been studied for its potential applications in different fields, including medicine, agriculture, and materials science.
Scientific Research Applications
4-bromo-1-butyl-3-(ethoxymethyl)-1H-pyrazole has been studied for its potential applications in different fields. In medicine, the compound has been investigated for its anticancer properties. Studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis. In agriculture, the compound has been studied for its potential use as a herbicide. The compound has been shown to be effective in controlling the growth of weeds. In materials science, the compound has been studied for its potential use in the synthesis of new materials.
Mechanism of Action
The mechanism of action of 4-bromo-1-butyl-3-(ethoxymethyl)-1H-pyrazole is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes, including proteases and kinases. The compound has also been shown to induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-1-butyl-3-(ethoxymethyl)-1H-pyrazole can have both biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular processes. The compound has also been shown to induce apoptosis in cancer cells, which can lead to the death of the cells. In addition, the compound has been shown to have herbicidal properties, which can lead to the inhibition of weed growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-bromo-1-butyl-3-(ethoxymethyl)-1H-pyrazole in lab experiments is its potential applications in different fields. The compound has been studied for its potential use in medicine, agriculture, and materials science. In addition, the compound is relatively easy to synthesize using different methods. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to be toxic to certain organisms, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of 4-bromo-1-butyl-3-(ethoxymethyl)-1H-pyrazole. One direction is to further investigate the mechanism of action of the compound. This can help to identify potential targets for the compound and improve its efficacy in different applications. Another direction is to study the potential use of the compound in combination with other compounds. This can help to improve the efficacy of the compound in different applications. Finally, there is a need to investigate the potential toxicity of the compound in different organisms, which can help to identify potential limitations in its use.
Synthesis Methods
The synthesis of 4-bromo-1-butyl-3-(ethoxymethyl)-1H-pyrazole has been achieved using different methods. One of the most common methods involves the reaction of 4-bromo-1-butylpyrazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain the desired compound.
properties
IUPAC Name |
4-bromo-1-butyl-3-(ethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2O/c1-3-5-6-13-7-9(11)10(12-13)8-14-4-2/h7H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJZXZHCCZCVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-butyl-3-(ethoxymethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[(4-methylphenyl)methyl]-3-propoxybenzene-1-sulfonamide](/img/structure/B2585709.png)
![1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2585710.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)naphthalene-1-sulfonamide](/img/structure/B2585711.png)
![2-cyclopropyl-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2585712.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2585714.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2585716.png)

![N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2585718.png)

![ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2585723.png)
![Methyl 2-methyl-5-[(2-methyl-5-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2585727.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]pyrimidine-4-carboxylic acid](/img/structure/B2585728.png)
